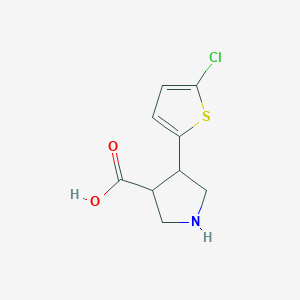

4-(5-氯噻吩-2-基)吡咯烷-3-羧酸

描述

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists . The structure of the compound allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学研究应用

Pyrrolidine in Drug Discovery

吡咯烷在药物发现中的作用,包括类似于4-(5-氯噻吩-2-基)吡咯烷-3-羧酸结构,由于其在开发具有生物活性化合物方面的多功能应用而至关重要。这种饱和的五元环结构,以sp3杂化和非平面性为特征,使得对药效团空间的高效探索成为可能,并且对分子的立体化学性质有着重要贡献。这种适应性对于设计具有对不同生物靶点选择性的药物至关重要。研究突出了吡咯烷骨架在增强靶点选择性和生物活性方面的重要性,强调了其在合成具有多样生物特性的新化合物方面的潜力(Petri et al., 2021)。

脯氨酸和吡咯烯-5-羧酸代谢在植物防御中的作用

脯氨酸生物合成和分解的中间产物,吡咯烯-5-羧酸(P5C),展示了与植物防御机制中的吡咯烷相关代谢的重要性。这种代谢在病原体感染和非生物胁迫期间发挥着至关重要的作用,表明吡咯烷衍生物与植物抗性之间存在直接联系。研究表明,P5C合成或水平的改变可以诱导抗性基因介导和非寄主抗性对入侵病原体的抵抗,突显了代谢途径在防御反应中的重要性。能够操纵这种代谢可能会推动农业生物技术的进步,强调了在这一领域进一步研究的必要性(Qamar et al., 2015)。

羧酸对生物催化剂的抑制

对羧酸的研究,包括与4-(5-氯噻吩-2-基)吡咯烷-3-羧酸结构相关的化合物,表明这些分子可以在低于期望产量的浓度下抑制微生物生物催化剂。这种抑制对于理解羧酸如何影响微生物细胞,从而影响生物可再生化学品和燃料的生产至关重要。对抑制机制的洞察,包括细胞膜损伤和内部pH降低,可以为工业应用开发更强大的微生物菌株提供信息。这一研究领域连接了化学和微生物学,强调了研究羧酸相互作用的跨学科性质(Jarboe et al., 2013)。

安全和危害

未来方向

The future directions for “4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the exploration of pyrrolidine derivatives is of utmost significance to circumvent the emergence of various side effects of existing drugs used for treatment or the resistance of disease-causing microorganisms .

作用机制

Target of Action

The primary targets of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid are Prothrombin and Coagulation factor X . These proteins play crucial roles in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade, a biochemical pathway responsible for blood clotting . By influencing the activity of Prothrombin and Coagulation factor X, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid can alter the downstream effects of this pathway .

Result of Action

The molecular and cellular effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid’s action are likely related to its influence on the coagulation cascade . By affecting the activity of key proteins in this pathway, the compound can potentially alter the body’s ability to form blood clots.

属性

IUPAC Name |

4-(5-chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)5-3-11-4-6(5)9(12)13/h1-2,5-6,11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPHIOKSFDKSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

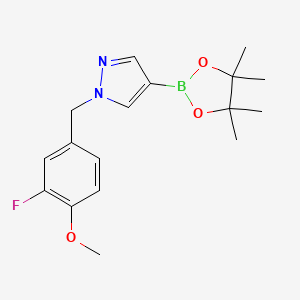

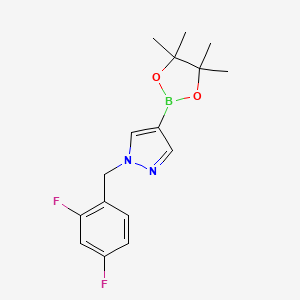

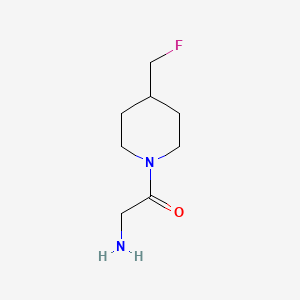

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

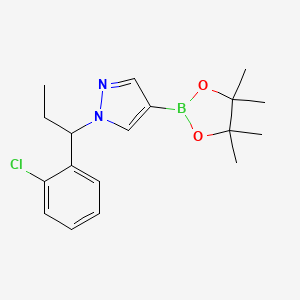

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)

![Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B1472668.png)